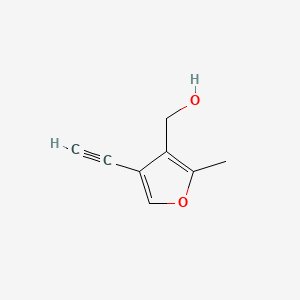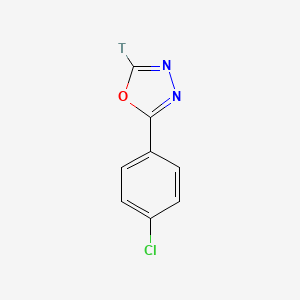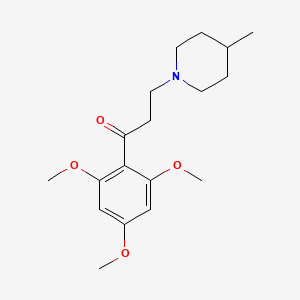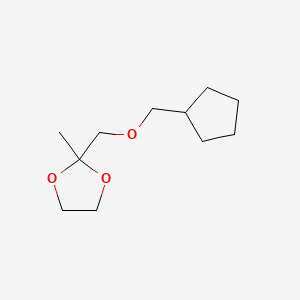
2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes Dioxolanes are five-membered cyclic ethers with two oxygen atoms in the ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane can be achieved through several synthetic routes. One common method involves the reaction of cyclopentylmethanol with formaldehyde in the presence of an acid catalyst to form the intermediate cyclopentylmethoxymethanol. This intermediate is then reacted with 2-methyl-1,3-dioxolane under acidic conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of efficient catalysts and controlled reaction environments are crucial for the successful industrial synthesis of this compound.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a solvent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylmethanol: A related compound with a similar cyclopentylmethoxymethyl group but lacking the dioxolane ring.
2-Methyl-1,3-dioxolane: A simpler dioxolane compound without the cyclopentylmethoxymethyl group.
Uniqueness
2-(Cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane is unique due to its combination of the cyclopentylmethoxymethyl group and the dioxolane ring This unique structure imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C11H20O3 |
|---|---|
Molecular Weight |
200.27 g/mol |
IUPAC Name |
2-(cyclopentylmethoxymethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C11H20O3/c1-11(13-6-7-14-11)9-12-8-10-4-2-3-5-10/h10H,2-9H2,1H3 |
InChI Key |
SIMRWWOWJPPJLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OCCO1)COCC2CCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Hydroxy-3-[2-hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propyl] 4-methylbenzenesulfonate](/img/structure/B13836878.png)
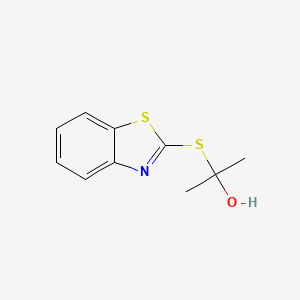

![[5-Hexanoyloxy-2-(3-hexanoyloxy-4-methoxyphenyl)-4-oxochromen-7-yl] hexanoate](/img/structure/B13836893.png)
